molecular formula C12H28O4Si B1662032 Tetrapropyl orthosilicate CAS No. 682-01-9

Tetrapropyl orthosilicate

Cat. No.: B1662032
CAS No.: 682-01-9
M. Wt: 264.43 g/mol
InChI Key: ZQZCOBSUOFHDEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrapropoxysilane primarily targets the formation of chemical bonds between various materials . It acts as a vital crosslinking agent in the formulation of coatings, sealants, adhesives, and other chemical products .

Mode of Action

Tetrapropoxysilane interacts with its targets by promoting covalent bonding between the coating material and the substrate . Its unique chemical structure allows it to form strong chemical bonds, resulting in improved bond strength .

Biochemical Pathways

The Lewis acid-catalysed Piers-Rubinsztajn (PR) reaction of hydride-terminated siloxanes with various tetrafunctional alkoxysilanes is a key biochemical pathway influenced by Tetrapropoxysilane . This reaction process can be tailored to reliably produce homogeneous, polysiloxane network materials .

Pharmacokinetics

It has a molecular weight of 264.43, a density of 0.916 g/mL at 25 °C, and a boiling point of 94 °C/5 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of Tetrapropoxysilane’s action is the formation of a stronger and more durable bond, preventing the coating from delaminating or peeling off under external stresses such as temperature variations, physical impacts, or chemical exposure . It significantly improves the adhesion between the coating and the substrate, resulting in enhanced durability and longevity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrapropoxysilane. For instance, it has been shown to provide excellent hydrolysis resistance, ensuring that the coated surface remains intact even in high humidity environments . Furthermore, the rate of the curing reaction can be influenced by electronics and sterics .

Properties

IUPAC Name

tetrapropyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZCOBSUOFHDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](OCCC)(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042382
Record name Tetrapropyl orthosilicate
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Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silicic acid (H4SiO4), tetrapropyl ester
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Record name Tetrapropoxysilane
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CAS No.

682-01-9
Record name Tetrapropoxysilane
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Record name Tetrapropyl orthosilicate
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Record name Silicic acid (H4SiO4), tetrapropyl ester
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Record name Tetrapropyl orthosilicate
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Record name TETRAPROPYL ORTHOSILICATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetrapropoxysilane interact with its target, leading to desired downstream effects?

A1: Tetrapropoxysilane primarily interacts through hydrolysis and condensation reactions.

      Q2: What is the molecular formula, weight, and available spectroscopic data for Tetrapropoxysilane?

      A:

      • Spectroscopic Data:
        • FTIR: TPOS exhibits characteristic peaks corresponding to Si–O–C and Si–C vibrations. After hydrolysis and condensation, a prominent peak for the Si–O–Si bond appears, confirming silica network formation. [, , ]

      Q3: How do the properties of materials containing Tetrapropoxysilane change under different conditions, and what are some typical applications based on this behavior?

      A3:

        Q4: Does Tetrapropoxysilane exhibit catalytic properties? If so, what are the mechanisms and applications?

        A4: While TPOS itself is not a catalyst, it plays a crucial role in supporting catalytic activity:

          Q5: How is computational chemistry employed in research involving Tetrapropoxysilane?

          A5: Computational methods provide insights into TPOS behavior:

          • Reaction Mechanism: Simulations can elucidate the mechanism of TPOS hydrolysis and condensation, offering valuable information for controlling silica network formation. []
          • Material Properties: Molecular dynamics simulations can predict the mechanical and thermal properties of hybrid materials containing TPOS, aiding in material design and optimization. []

          Q6: How do modifications to the structure of Tetrapropoxysilane, such as changing the alkoxy group, influence its reactivity and applications?

          A6: Modifying the alkoxy groups in tetraalkoxysilanes significantly impacts their properties:

            Q7: How stable is Tetrapropoxysilane under various conditions, and what strategies can enhance its stability, solubility, or bioavailability?

            A7: TPOS is sensitive to moisture and undergoes hydrolysis in the presence of water.

            • Controlled Hydrolysis: The hydrolysis of TPOS can be controlled by adjusting the pH, temperature, and solvent composition. This control is crucial in applications like sol-gel processing to achieve desired material properties. [, ]

            Q8: What are some significant historical milestones in the research and application of Tetrapropoxysilane?

            A8: While specific historical milestones aren't explicitly mentioned in the provided abstracts, the research highlights TPOS's evolution within the field of material science. Key milestones likely include:

              Q9: How does research on Tetrapropoxysilane intersect with other disciplines, leading to cross-disciplinary applications and collaborations?

              A9: The research showcases how TPOS bridges various disciplines:

              • Material Science & Engineering: TPOS plays a vital role in developing new materials with tailored properties. Collaborative efforts with material scientists and engineers drive innovation in areas like polymers, composites, and ceramics. [, , , , ]
              • Chemistry & Chemical Engineering: Understanding the chemistry of TPOS, particularly its hydrolysis and condensation mechanisms, is crucial for controlling material synthesis and properties. This understanding fosters collaboration between chemists and chemical engineers to optimize reaction conditions and develop scalable production processes. [, , ]
              • Nanotechnology & Nanoscience: The ability to synthesize mesoporous silica nanoparticles using TPOS opens doors for collaborative research in nanotechnology and nanoscience, impacting fields like drug delivery, catalysis, and sensing. [, , , ]

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